Nitrobenzaldeidi
Nitrobenzaldehydes are a class of aromatic compounds derived from benzaldehyde through nitration, introducing one or more nitro groups (-NO₂) into the benzene ring. These functionalized derivatives exhibit diverse chemical reactivity due to the presence of both an aldehyde group and nitro groups. The aldehyde functionality allows for condensation reactions, while the nitro groups can participate in various redox processes and substitution reactions.
Nitrobenzaldehydes find applications in the synthesis of a wide range of organic compounds including dyes, pharmaceuticals, and agricultural chemicals. Their use is also prevalent in the production of intermediates for fragrances and flavorings. The versatility of nitrobenzaldehydes stems from their ability to undergo diverse transformations under different reaction conditions.
The physical properties such as boiling points and solubilities vary depending on the number and position of the nitro groups, making these compounds valuable tools in organic synthesis. However, due to their potentially hazardous nature, strict safety measures are essential during handling and processing.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
5-Bromo-2-nitrobenzaldehyde | 20357-20-4 | C7H4BrNO3 |
![]() |
3-Chloro-4-nitrobenzaldehyde | 57507-34-3 | C7H4ClNO3 |
![]() |
3-formyl-2-nitrobenzonitrile | 114344-00-2 | C8H4N2O3 |
![]() |
2,5-Difluoro-4-nitrobenzenecarbaldehyde | 1160474-72-5 | C7H3F2NO3 |
![]() |
3-Methyl-2-nitrobenzaldehyde | 5858-27-5 | C8H7NO3 |
![]() |
Benzaldehyde,2-(dimethylamino)-5-nitro- | 34601-40-6 | C9H10N2O3 |
![]() |
2-(Cyclohexylthio)-5-nitrobenzaldehyde | 175278-46-3 | C13H15NO3S |
![]() |
4-Nitro-3-(Phenylsulfonyl)MethylBenzenecarbaldehyde | 339276-48-1 | C14H11NO5S |
![]() |
3-Bromo-2-nitrobenzaldehyde | 882772-99-8 | C7H4BrNO3 |
![]() |
4-fluoro-2-hydroxy-5-nitrobenzaldehyde | 364-80-7 |
Letteratura correlata
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
Fornitori consigliati
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati